molecular formula C27H25ClN4O3 B15143435 P-gp/BCRP-IN-1

P-gp/BCRP-IN-1

Número de catálogo: B15143435
Peso molecular: 489.0 g/mol
Clave InChI: XFURMSAITSZFAY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

P-gp/BCRP-IN-1 is a compound known for its potential as an inhibitor of efflux transporters, specifically P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). These transporters play a significant role in multidrug resistance, particularly in cancer cells, by pumping out chemotherapeutic agents, thereby reducing their efficacy. This compound is designed to inhibit these transporters, thereby enhancing the effectiveness of chemotherapeutic drugs by preventing their efflux from cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of P-gp/BCRP-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed information is often not publicly disclosed. general synthetic strategies for such inhibitors typically involve:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistency and purity of the product, and adhering to regulatory standards for pharmaceutical manufacturing. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

P-gp/BCRP-IN-1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific modifications made to the this compound molecule. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities .

Aplicaciones Científicas De Investigación

P-gp/BCRP-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool to study the mechanisms of efflux transporters and their inhibition.

    Biology: Employed in cellular assays to investigate the role of P-gp and BCRP in drug resistance.

    Medicine: Potentially used in preclinical and clinical studies to enhance the efficacy of chemotherapeutic agents by overcoming drug resistance.

    Industry: Utilized in the development of new pharmaceuticals targeting efflux transporters.

Mecanismo De Acción

P-gp/BCRP-IN-1 exerts its effects by inhibiting the efflux function of P-glycoprotein and breast cancer resistance protein. These transporters are ATP-binding cassette (ABC) transporters that use the energy from ATP hydrolysis to pump substrates out of cells. By inhibiting these transporters, this compound prevents the efflux of chemotherapeutic agents, leading to increased intracellular concentrations and enhanced efficacy. The molecular targets of this compound are the substrate-binding sites of P-gp and BCRP, where it binds and inhibits their activity .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness of P-gp/BCRP-IN-1

This compound is unique in its relatively safe and orally active profile, making it a promising candidate for overcoming drug resistance in cancer therapy. Its ability to inhibit both P-gp and BCRP with high efficiency sets it apart from other inhibitors that may target only one of these transporters or have higher toxicity .

Propiedades

Fórmula molecular

C27H25ClN4O3

Peso molecular

489.0 g/mol

Nombre IUPAC

3-(4-chlorophenyl)-N-[4-(2-morpholin-4-ylethyl)phenyl]-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C27H25ClN4O3/c28-20-7-11-22(12-8-20)32-27(34)24-4-2-1-3-23(24)25(30-32)26(33)29-21-9-5-19(6-10-21)13-14-31-15-17-35-18-16-31/h1-12H,13-18H2,(H,29,33)

Clave InChI

XFURMSAITSZFAY-UHFFFAOYSA-N

SMILES canónico

C1COCCN1CCC2=CC=C(C=C2)NC(=O)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.